4-(2-Aminoethoxy)-N-isopropylbenzamide
Overview
Description
4-(2-Aminoethoxy)-N-isopropylbenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an aminoethoxy group attached to a benzamide moiety, further substituted with an isopropyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-aminobenzoic acid and 2-aminoethanol.
Reaction Steps:
The amino group of 4-aminobenzoic acid is first activated using a coupling agent like carbonyldiimidazole (CDI).
The activated acid is then reacted with 2-aminoethanol to form 4-(2-aminoethoxy)benzoic acid.
The carboxylic acid group of the resulting compound is converted to an amide using isopropylamine under dehydration conditions.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The benzamide moiety can undergo reduction to yield amines.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: 4-(2-aminoethoxy)benzoic acid derivatives.
Reduction Products: 4-(2-aminoethoxy)benzylamine.
Substitution Products: Various alkyl or aryl-substituted benzamides.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to downstream biological effects. For example, in medicinal applications, it may inhibit certain enzymes or modulate signaling pathways involved in disease progression.
Comparison with Similar Compounds
4-(2-Aminoethoxy)-N-isopropylbenzamide is unique due to its specific structural features and potential applications. Similar compounds include:
4-(2-Aminoethoxy)benzoic acid: Lacks the isopropyl group, resulting in different chemical and biological properties.
N-isopropylbenzamide derivatives: Variations in the substituents on the benzamide ring can lead to different activities and uses.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-(2-aminoethoxy)-N-propan-2-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9(2)14-12(15)10-3-5-11(6-4-10)16-8-7-13/h3-6,9H,7-8,13H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIIXJHOTOLQJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.